5-[(furan-2-ylmethyl)sulfanyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one
Description
This compound belongs to the benzimidazolone class, characterized by a bicyclic structure comprising fused benzene and imidazolone rings. Key features include:
Properties
Molecular Formula |
C14H13N3O4S |
|---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
5-(furan-2-ylmethylsulfanyl)-1,3-dimethyl-6-nitrobenzimidazol-2-one |
InChI |
InChI=1S/C14H13N3O4S/c1-15-10-6-12(17(19)20)13(7-11(10)16(2)14(15)18)22-8-9-4-3-5-21-9/h3-7H,8H2,1-2H3 |
InChI Key |
XURZKNUSOASDBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C1=O)C)SCC3=CC=CO3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(FURAN-2-YL)METHYL]SULFANYL}-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzodiazole core, followed by the introduction of the furan-2-ylmethylsulfanyl group and the nitro group under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-{[(FURAN-2-YL)METHYL]SULFANYL}-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-{[(FURAN-2-YL)METHYL]SULFANYL}-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE exerts its effects depends on its interaction with molecular targets. The benzodiazole core can interact with various enzymes and receptors, potentially inhibiting or activating their function. The nitro group can participate in redox reactions, while the furan-2-ylmethylsulfanyl group may enhance the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Core Heterocycle Modifications
- QZ-4058 (5-(1H-Imidazol-1-yl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one): Differs at position 5, featuring an imidazolyl group instead of the furanmethylsulfanyl moiety.
- Compounds 7c–7f (): Contain 1,3,4-oxadiazole or thiazole cores instead of benzimidazolone. Sulfanyl groups are linked to aminothiazole substituents, contrasting with the furanmethylsulfanyl group in the target compound .
Substituent Effects on Physicochemical Properties
- Nitro Group Positioning: The nitro group at position 6 (target compound) is analogous to nitro-substituted benzimidazolones in . This group increases molecular polarity and may enhance intermolecular interactions, as seen in higher melting points (~200°C) compared to non-nitro analogs .
- In contrast, compounds like 8t–8w () feature indol-3-ylmethylsulfanyl groups, which may confer distinct electronic profiles due to the indole ring’s aromaticity .
Biological Activity
The compound 5-[(furan-2-ylmethyl)sulfanyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazole derivative that has gained attention for its potential biological activities. Benzimidazole derivatives are known for a wide range of pharmacological effects, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C12H12N4O3S
- Molecular Weight : 284.32 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of the nitro group is significant for its potential to undergo reduction in biological systems, leading to reactive intermediates that can exert cytotoxic effects.
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit promising antimicrobial properties. In vitro studies have shown that 5-[(furan-2-ylmethyl)sulfanyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one displays significant activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 µM |
| MCF-7 (breast cancer) | 15 µM |
| A549 (lung cancer) | 20 µM |
The mechanism involves inducing apoptosis and inhibiting cell proliferation through the activation of caspase pathways.
Case Studies
- Antimicrobial Efficacy in Animal Models : A study involving mice infected with Staphylococcus aureus showed that treatment with the compound significantly reduced bacterial load compared to controls.
- In Vivo Anticancer Study : In a xenograft model using MCF-7 cells, administration of the compound resulted in a marked decrease in tumor size after four weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
